N-Cyclohexylethanolamine

Description

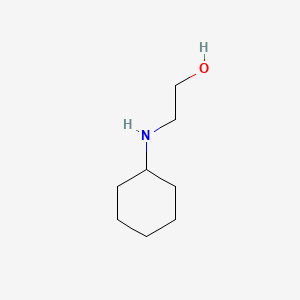

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUMZJAQENFQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182633 | |

| Record name | Ethanol, 2-(cyclohexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2842-38-8 | |

| Record name | 2-(Cyclohexylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(cyclohexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclohexylaminoethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F723W4Z785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Cyclohexylethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Cyclohexylethanolamine, a valuable bifunctional molecule incorporating both a secondary amine and a primary alcohol. Its utility spans various fields, including its use as a precursor in the synthesis of pharmaceuticals and as a corrosion inhibitor. This document details a common synthetic route and the analytical techniques used to verify its structure and purity.

Synthesis of N-Cyclohexylethanolamine

A prevalent and efficient method for the synthesis of N-Cyclohexylethanolamine is the nucleophilic substitution reaction between cyclohexylamine and 2-chloroethanol. In this reaction, the amine acts as the nucleophile, displacing the chloride from 2-chloroethanol. An excess of cyclohexylamine is often used to act as a base, neutralizing the hydrochloric acid formed during the reaction, thus driving the reaction to completion. Alternatively, a non-nucleophilic base can be added.

Another viable industrial method involves the reaction of cyclohexylamine with ethylene oxide.[1][2] This method is highly efficient but requires careful handling of the highly reactive and gaseous ethylene oxide. The synthesis discussed in detail below will focus on the 2-chloroethanol route due to its common application in laboratory settings.

Reaction Scheme

The reaction proceeds as a standard SN2 reaction:

Cyclohexylamine + 2-Chloroethanol → N-Cyclohexylethanolamine + Cyclohexylamine Hydrochloride

Experimental Protocol: Synthesis via 2-Chloroethanol

This protocol outlines a representative procedure for the laboratory-scale synthesis of N-Cyclohexylethanolamine.

Materials:

-

Cyclohexylamine

-

2-Chloroethanol

-

Toluene

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylamine (2.0 equivalents) and toluene (100 mL).

-

Addition of Reactant: While stirring, slowly add 2-chloroethanol (1.0 equivalent) to the flask. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a 1 M aqueous solution of sodium hydroxide (2 x 50 mL) to remove the cyclohexylamine hydrochloride salt and any unreacted 2-chloroethanol.

-

Wash the organic layer with deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield pure N-Cyclohexylethanolamine.[3]

-

Synthesis Data

| Parameter | Value |

| Reactant 1 | Cyclohexylamine |

| Reactant 2 | 2-Chloroethanol |

| Solvent | Toluene |

| Reaction Temperature | Reflux (approx. 110 °C) |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 70 - 85% |

Characterization of N-Cyclohexylethanolamine

The synthesized N-Cyclohexylethanolamine is characterized using various spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For N-Cyclohexylethanolamine, both ¹H and ¹³C NMR are employed.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

-

Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling patterns.

¹H NMR Spectral Data (Predicted in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~2.80 | t | 2H | -NH-CH₂- |

| ~2.50 | m | 1H | Cyclohexyl CH-N |

| ~2.0-2.2 | br s | 2H | -NH and -OH |

| ~1.0-1.9 | m | 10H | Cyclohexyl CH₂ |

¹³C NMR Spectral Data (Predicted in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~60.5 | -CH₂-OH |

| ~57.0 | Cyclohexyl CH-N |

| ~50.0 | -NH-CH₂- |

| ~33.0 | Cyclohexyl C2, C6 |

| ~26.0 | Cyclohexyl C4 |

| ~25.0 | Cyclohexyl C3, C5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Secondary amines and alcohols have characteristic absorption bands.[4]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory is used.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are identified.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3550 | O-H stretch | Strong, broad (hydrogen-bonded alcohol)[4] |

| 3310-3350 | N-H stretch | Medium, sharp (secondary amine)[4] |

| 2840-3000 | C-H stretch | Strong (alkane)[4] |

| 1028-1074 | C-N stretch | Medium |

| 1074 | C-O stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For amines, alpha-cleavage is a common fragmentation pathway.[5]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Mass Spectrometry Data

| m/z | Interpretation |

| 143 | Molecular Ion [M]⁺ |

| 112 | [M - CH₂OH]⁺ (alpha-cleavage) |

| 100 | [M - C₃H₇]⁺ (loss of propyl radical from cyclohexane ring) |

| 84 | [Cyclohexylamine]⁺ |

| 56 | [C₄H₈]⁺ (fragmentation of cyclohexane ring) |

| 30 | [CH₂NH₂]⁺ |

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for N-Cyclohexylethanolamine.

Characterization Workflow

Caption: Characterization workflow for N-Cyclohexylethanolamine.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of N-Cyclohexylethanolamine

This document provides a comprehensive overview of the core physicochemical properties of N-Cyclohexylethanolamine (CAS No: 2842-38-8), a bifunctional organic compound featuring a secondary amine and a primary alcohol. The information presented herein is intended to support research and development activities by providing essential data on its physical and chemical characteristics, alongside standardized methodologies for their determination.

Molecular and Chemical Identity

N-Cyclohexylethanolamine, also known as 2-(Cyclohexylamino)ethanol, possesses a molecular structure that combines a bulky, nonpolar cyclohexyl group with a polar ethanolamine side chain. This unique combination influences its solubility, reactivity, and potential applications as a chemical intermediate, corrosion inhibitor, or in the synthesis of more complex molecules.

-

IUPAC Name: 2-(cyclohexylamino)ethanol

-

Synonyms: N-(2-Hydroxyethyl)cyclohexylamine, 2-Cyclohexylaminoethanol[4][5]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of N-Cyclohexylethanolamine compiled from various sources.

| Property | Value | Source(s) |

| Molecular Weight | 143.23 g/mol | [2][3][4][5] |

| Appearance | White or colorless to light yellow solid (powder to lump) or clear liquid. | [2][3][5][6] |

| Melting Point | 33 - 38 °C (91.4 - 100.4 °F) | [1][2][5][6] |

| Boiling Point | 115-118 °C at 10 mmHg112 °C at 3 mmHg | [1][2][3] |

| Density | ~0.96 g/cm³ | [1] |

| Water Solubility | Soluble, "almost transparency" | [1][2][3][4][5] |

| Flash Point | 117.6 °C | [1] |

| pKa (Predicted) | 14.80 ± 0.10 | [2][3] |

| Vapor Pressure | 0.00116 mmHg at 25 °C | [1] |

| Refractive Index | ~1.4614 (estimate) | [1][2][3] |

| LogP | 1.29 | [1] |

Experimental Protocols for Property Determination

The following sections outline generalized, standard laboratory protocols for determining the key physicochemical properties of N-Cyclohexylethanolamine. These methods are foundational and can be adapted based on available equipment and desired precision.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small, dry sample of N-Cyclohexylethanolamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a suitable heat-transfer fluid (e.g., mineral oil) is used.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is reported as the melting point.

Boiling Point Determination under Reduced Pressure

Due to its relatively high boiling point, determination at atmospheric pressure may lead to decomposition. Vacuum distillation is the preferred method.

Methodology: Vacuum Distillation

-

Apparatus Setup: A standard micro-distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Procedure: A sample of N-Cyclohexylethanolamine and a boiling chip are placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 10 mmHg).

-

Heating: The flask is heated gently using a heating mantle.

-

Measurement: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature, along with the corresponding pressure, is the boiling point.[1][2][3]

Solubility Assessment

This protocol determines the qualitative solubility in a given solvent, such as water.

Methodology: Visual Titration

-

Preparation: A known volume of the solvent (e.g., 2 mL of distilled water) is placed in a test tube.[7]

-

Addition of Solute: A small, pre-weighed amount of N-Cyclohexylethanolamine is added to the test tube.

-

Mixing: The mixture is agitated thoroughly (e.g., by vortexing or sharp tapping) to facilitate dissolution.[7]

-

Observation: The solution is visually inspected for clarity. If the solid dissolves completely, more solute is added incrementally until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).

-

Classification: The substance is classified based on the amount dissolved (e.g., soluble, slightly soluble, insoluble). For N-Cyclohexylethanolamine, complete miscibility is expected in water.[1][2][3]

pKa Determination

The pKa value is essential for understanding the compound's behavior in acidic or basic conditions.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of N-Cyclohexylethanolamine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Visualizations: Workflows and Relationships

The following diagrams illustrate key conceptual frameworks related to the characterization of N-Cyclohexylethanolamine.

Caption: Molecular structure's influence on key physicochemical properties.

Caption: Generalized workflow for physicochemical characterization.

References

- 1. N-Cyclohexylethanolamine|lookchem [lookchem.com]

- 2. N-CYCLOHEXYLETHANOLAMINE | 2842-38-8 [m.chemicalbook.com]

- 3. N-CYCLOHEXYLETHANOLAMINE price,buy N-CYCLOHEXYLETHANOLAMINE - chemicalbook [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. N-Cyclohexylethanolamine | 2842-38-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. moorparkcollege.edu [moorparkcollege.edu]

N-Cyclohexylethanolamine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2842-38-8

Molecular Formula: C₈H₁₇NO

Synonyms: 2-(Cyclohexylamino)ethanol, N-(2-Hydroxyethyl)cyclohexylamine

Abstract

N-Cyclohexylethanolamine is a versatile bifunctional organic compound featuring a secondary amine and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in various industrial applications, notably as a corrosion inhibitor and a chemical precursor. While its direct biological activity and role in specific signaling pathways are not extensively documented in publicly available scientific literature, its molecular architecture presents it as a potential scaffold for the synthesis of novel bioactive molecules in drug discovery. This technical guide provides a comprehensive overview of the known properties of N-Cyclohexylethanolamine, its molecular structure, and its potential applications as a building block in synthetic chemistry, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

N-Cyclohexylethanolamine is a colorless to light yellow liquid or low-melting solid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2842-38-8 | [1][2] |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [2] |

| Melting Point | 36 °C | [1] |

| Boiling Point | 115-118 °C at 10 mmHg | [1] |

| Density | 0.96 g/cm³ | [1] |

| Flash Point | 117.6 °C | [1] |

| Water Solubility | Almost transparent | [1] |

| Canonical SMILES | C1CCC(CC1)NCCO | [1] |

| InChIKey | MGUMZJAQENFQKN-UHFFFAOYSA-N | [3] |

Molecular Structure

The molecular structure of N-Cyclohexylethanolamine consists of a cyclohexane ring bonded to the nitrogen atom of an ethanolamine moiety. The presence of both a nucleophilic secondary amine and a primary hydroxyl group allows for a wide range of chemical modifications, making it an attractive starting material for organic synthesis.

Caption: 2D representation of the N-Cyclohexylethanolamine molecular structure.

Applications and Potential in Drug Discovery

Industrial Applications

N-Cyclohexylethanolamine and its derivatives are utilized in various industrial contexts. A notable application is as a corrosion inhibitor, particularly in boiler water treatment and metalworking fluids. Its ability to form a protective film on metal surfaces mitigates the corrosive effects of aggressive environments.

Role as a Synthetic Building Block

For drug development professionals, the primary interest in N-Cyclohexylethanolamine lies in its potential as a versatile chemical scaffold. The secondary amine and primary alcohol functionalities serve as convenient handles for introducing molecular diversity. The cyclohexyl group provides a lipophilic character which can be advantageous for modulating the pharmacokinetic properties of a drug candidate.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of N-Cyclohexylethanolamine are scarce in the public domain. However, based on its chemical structure, a plausible synthetic protocol for its derivatization is presented below. This hypothetical protocol illustrates how N-Cyclohexylethanolamine could be used as a starting material to generate a novel chemical entity for biological screening.

Hypothetical Protocol: Synthesis of 2-(Cyclohexyl(4-nitrobenzoyl)amino)ethyl 4-nitrobenzoate

This protocol describes the acylation of both the amine and alcohol functional groups of N-Cyclohexylethanolamine.

Materials:

-

N-Cyclohexylethanolamine

-

4-Nitrobenzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Cyclohexylethanolamine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (2.5 eq) to the solution.

-

Slowly add a solution of 4-nitrobenzoyl chloride (2.2 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the desired product.

-

Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Logical and Workflow Diagrams

The following diagrams illustrate the potential workflow for utilizing N-Cyclohexylethanolamine in a drug discovery program and a hypothetical synthetic pathway.

Caption: Logical workflow for N-Cyclohexylethanolamine in drug discovery.

Caption: Hypothetical synthetic workflow using N-Cyclohexylethanolamine.

Conclusion

N-Cyclohexylethanolamine is a commercially available compound with well-defined physical and chemical properties. While its current applications are predominantly in the industrial sector, its molecular structure holds promise for its use as a scaffold in the synthesis of novel compounds for drug discovery. The presence of two distinct and reactive functional groups, coupled with a lipophilic cyclohexyl moiety, provides a solid foundation for the generation of diverse chemical libraries. Further research into the synthesis and biological evaluation of N-Cyclohexylethanolamine derivatives is warranted to fully explore its potential in medicinal chemistry. This guide serves as a foundational resource for researchers interested in leveraging this versatile building block for the development of new therapeutic agents.

References

Spectroscopic Profile of N-Cyclohexylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cyclohexylethanolamine, a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of N-Cyclohexylethanolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | - | O-H stretch (alcohol) |

| Data Not Available | - | N-H stretch (secondary amine) |

| Data Not Available | - | C-H stretch (aliphatic) |

| Data Not Available | - | C-N stretch |

| Data Not Available | - | C-O stretch |

Note: While specific peak positions for N-Cyclohexylethanolamine are not available, the expected characteristic absorption bands for its functional groups are listed.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data Not Available | - | [M]+ (Molecular Ion) |

| Data Not Available | - | Fragment Ions |

Note: The exact mass of N-Cyclohexylethanolamine is 143.1310 g/mol .[1] The fragmentation pattern would be determined by the specific ionization technique used.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible acquisition of spectroscopic data. The following sections outline generalized procedures for NMR, IR, and MS analysis of a secondary amine alcohol like N-Cyclohexylethanolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of N-Cyclohexylethanolamine.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Cyclohexylethanolamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (OH and NH).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To identify the exchangeable OH and NH protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Cyclohexylethanolamine using IR spectroscopy.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If N-Cyclohexylethanolamine is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid Sample (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Cyclohexylethanolamine.

Methodology:

-

Sample Preparation: Prepare a dilute solution of N-Cyclohexylethanolamine in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: This is a soft ionization technique suitable for determining the molecular weight. The sample solution is introduced into the ion source, and the mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion.

-

EI-MS: This is a hard ionization technique that causes fragmentation. The sample is introduced into the high-vacuum source, where it is bombarded with electrons, leading to ionization and fragmentation. The resulting mass spectrum will show the molecular ion peak ([M]⁺) and various fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of N-Cyclohexylethanolamine.

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of N-Cyclohexylethanolamine.

This guide provides a foundational understanding of the spectroscopic characteristics of N-Cyclohexylethanolamine. For definitive analysis, it is recommended to acquire and interpret the spectra of a purified sample using the protocols outlined above.

References

Solubility Profile of N-Cyclohexylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylethanolamine is a chemical intermediate with applications in various fields, including as a precursor for corrosion inhibitors and in the synthesis of pharmaceuticals. A thorough understanding of its solubility in different solvent systems is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide synthesizes the currently available information on the solubility of N-Cyclohexylethanolamine and provides a general experimental framework for its quantitative determination. Despite a comprehensive search of scientific literature and chemical databases, precise quantitative solubility data for N-Cyclohexylethanolamine in a range of solvents remains largely unpublished. This guide presents the existing qualitative data and outlines a standard methodology for researchers to determine these values empirically.

Introduction

N-Cyclohexylethanolamine, also known as 2-(Cyclohexylamino)ethanol, is an organic compound featuring a secondary amine and a primary alcohol functional group, attached to a cyclohexane ring. This bifunctional nature imparts a degree of amphiphilicity, suggesting potential solubility in both polar and non-polar solvents. The interplay between the hydrophobic cyclohexyl group and the hydrophilic ethanolamine moiety governs its interactions with different solvent molecules.

Qualitative Solubility of N-Cyclohexylethanolamine

Current publicly available data on the solubility of N-Cyclohexylethanolamine is primarily qualitative. Multiple chemical supplier databases describe its solubility in water with terms such as "soluble," "almost transparency," and "miscible."[1][2][3] This suggests that N-Cyclohexylethanolamine is readily soluble in aqueous media, likely due to the ability of its hydroxyl and amine groups to form hydrogen bonds with water molecules.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of N-Cyclohexylethanolamine in various solvents at different temperatures. One safety data sheet explicitly states "Solubility: No information available."[4]

For context, the solubility of structurally related compounds can offer some insight:

| Compound | Solvent | Temperature (°C) | Solubility |

| Cyclohexyldiethanolamine | Water | 25 | 28.2 g/L |

| N-Ethyl cyclohexylamine | Water | Not Specified | Slightly Soluble |

| N-Ethyl cyclohexylamine | Alcohol, Ether | Not Specified | Soluble in all proportions |

This table is provided for contextual purposes only and does not represent the solubility of N-Cyclohexylethanolamine.

The addition of a second ethanol group in Cyclohexyldiethanolamine appears to maintain significant water solubility.[5] The replacement of the ethanol group with an ethyl group in N-Ethyl cyclohexylamine reduces its aqueous solubility but indicates good solubility in common organic solvents like alcohol and ether.[6]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and accurate solubility data for N-Cyclohexylethanolamine, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

4.1. Materials and Equipment

-

N-Cyclohexylethanolamine (of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

4.2. Experimental Procedure

-

Preparation of Saturated Solution: Add an excess amount of N-Cyclohexylethanolamine to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle. For colloidal suspensions, centrifugation can be used to facilitate phase separation.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of N-Cyclohexylethanolamine.

-

Calculation: Calculate the solubility of N-Cyclohexylethanolamine in the solvent at the given temperature based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of N-Cyclohexylethanolamine.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While N-Cyclohexylethanolamine is qualitatively known to be soluble in water, there is a notable absence of quantitative solubility data in various solvents within the public domain. This guide provides a standardized experimental protocol based on the shake-flask method to enable researchers to generate this critical data. The acquisition of precise solubility information will undoubtedly facilitate the optimization of processes involving N-Cyclohexylethanolamine, from synthetic chemistry to final product formulation.

References

- 1. N-Cyclohexylethanolamine|lookchem [lookchem.com]

- 2. N-CYCLOHEXYLETHANOLAMINE price,buy N-CYCLOHEXYLETHANOLAMINE - chemicalbook [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Buy Cyclohexyldiethanolamine | 4500-29-2 [smolecule.com]

- 5. N-Cyclohexylethanolamine | 2842-38-8 [sigmaaldrich.com]

- 6. CAS # 2211-64-5, N-Hydroxycyclohexylamine, Cyclohexylhydroxylamine, N-Cyclohexylhydroxylamine, N-Hydroxycyclohexanamine - chemBlink [chemblink.com]

potential biological activities of N-Cyclohexylethanolamine derivatives

An In-depth Technical Guide on the Potential Biological Activities of N-Cyclohexylethanolamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further investigation and drug discovery efforts.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

N-Cyclohexylethanolamine derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase. NAAA is a key enzyme in the degradation of N-acylethanolamines (NAEs), including the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[1] Inhibition of NAAA leads to an increase in endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation.[1]

Quantitative Data: NAAA Inhibitory Activity

| Compound ID | Derivative Class | IC50 (nM) | Assay Type | Reference |

| ARN726 | β-Lactone | 27 | Fluorogenic | [2] |

| F215 | Small Molecule | 9 | Fluorogenic | [2] |

| ARN19702 | Small Molecule | 230 | Fluorogenic | [2] |

| Atractylodin | Polyethylene Alkyne | 2810 | Fluorogenic | [3] |

| AM9023 | Isothiocyanate | Potent (Specific value not provided) | Fluorogenic | [4] |

| AM6701 | Tetrazole-2-carboxamide | Potent (Specific value not provided) | Fluorogenic | [4] |

| N-Cbz-serine β-lactone | β-Lactone | Potent (Specific value not provided) | Fluorogenic | [4] |

Experimental Protocol: Fluorometric NAAA Inhibition Assay[3][4][5][6]

This protocol describes a high-throughput method to determine the in vitro inhibitory potency of test compounds against human NAAA using a fluorogenic substrate.

Materials:

-

Human recombinant NAAA enzyme

-

NAAA Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5

-

Fluorogenic Substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)

-

Test compounds dissolved in DMSO

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

7-amino-4-methylcoumarin (AMC) for standard curve

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from picomolar to micromolar.

-

Standard Curve Preparation: Prepare a standard curve of AMC in the assay buffer to convert relative fluorescence units (RFU) to the amount of product formed.

-

Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.

-

Enzyme Addition: Add 88 µL of NAAA assay buffer containing the human recombinant NAAA enzyme to each well. The final enzyme concentration should be optimized to ensure linear reaction kinetics.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution (prepared in assay buffer) to each well. The final substrate concentration should be at or near the Km value for NAAA.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity in a kinetic mode for 30-60 minutes. The fluorescent product, 7-amino-4-methylcoumarin (AMC), is detected.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathway: NAAA-PPAR-α Axis

NAAA-PPAR-α Signaling Pathway.

Analgesic and Anti-inflammatory Activity

Cyclohexyl-N-acylhydrazone derivatives, which share structural similarities with N-Cyclohexylethanolamine derivatives, have demonstrated significant analgesic and anti-inflammatory properties in preclinical models.[5][6]

Quantitative Data: Analgesic Activity (Acetic Acid-Induced Writhing Test)

| Compound ID | Derivative Class | Dose (µmol/kg, p.o.) | Inhibition of Writhing (%) | Reference |

| LASSBio-1517 (19) | Cyclohexyl-N-acylhydrazone | 100 | High (Specific % not provided) | [5] |

| LASSBio-1513 (17) | Cyclohexyl-N-acylhydrazone | 100 | Comparable to standard | [5] |

| LASSBio-1514 (13) | Cyclohexyl-N-acylhydrazone | 100 | Comparable to standard | [5] |

Experimental Protocol: Acetic Acid-Induced Writhing Test[7][9][10]

This test is a chemical method used to induce visceral pain of peripheral origin in mice to screen for analgesic activity.

Materials:

-

Male Swiss mice (20-30 g)

-

Acetic acid solution (0.6% v/v in saline)

-

Test compounds

-

Standard analgesic drug (e.g., Dipyrone, Indomethacin)

-

Vehicle (e.g., 1% Tween 80 in saline)

-

Oral gavage needles

-

Observation chambers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the mice to the laboratory conditions before the experiment. Randomly divide the animals into groups (e.g., control, standard, and test groups).

-

Drug Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) to the respective groups of mice. Typically, administration occurs 60 minutes before the induction of writhing.

-

Induction of Writhing: Inject 0.1 mL/10 g of body weight of the 0.6% acetic acid solution intraperitoneally (i.p.) into each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber. After a latency period of 5 minutes, count the number of writhes for a continuous period of 20 minutes. A writhe is characterized by a contraction of the abdominal muscles, pelvic rotation, and extension of the hind limbs.

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage inhibition of writhing for the test and standard groups compared to the control group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

-

Experimental Workflow: Analgesic Screening

Workflow for Acetic Acid-Induced Writhing Test.

Cyclin-Dependent Kinase 12 (CDK12) Inhibition

Derivatives containing a cyclohexyl moiety have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12). CDK12, in complex with Cyclin K, is a crucial regulator of transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[7][8][9][10] Inhibition of CDK12 can sensitize cancer cells to DNA-damaging agents, making it an attractive therapeutic target.[8][10]

Quantitative Data: CDK12 Inhibitory Activity

| Compound ID | Derivative Class | IC50 (nM) | Assay Type | Reference |

| Cdk12-IN-2 | Not specified | 16 | Radiometric | [7] |

| Cdk12-IN-2 | Not specified | 185 (p-RNAP II Ser2) | Western Blot (Cellular) | [7] |

Experimental Protocol: In Vitro CDK12 Kinase Assay (Radiometric)[11][15]

This protocol describes a radiometric assay to determine the in vitro potency of test compounds against the CDK12/Cyclin K complex.

Materials:

-

Recombinant active CDK12/Cyclin K complex

-

GST-tagged RNA Polymerase II CTD substrate

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³³P]ATP or [γ-³²P]ATP

-

Test compounds dissolved in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the Kinase Assay Buffer, recombinant CDK12/Cyclin K, and the GST-CTD substrate.

-

Inhibitor Addition: Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP or [γ-³²P]ATP.

-

Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Filtration: Stop the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose filter paper and washing away unincorporated ATP.

-

Quantification:

-

If using SDS-PAGE, separate the reaction products and visualize the phosphorylated GST-CTD substrate using a phosphorimager. Quantify the band intensities.

-

If using filter plates, after washing, add scintillation fluid and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the extent of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Signaling Pathway: CDK12 in Transcription Regulation

Role of CDK12 in Transcription Elongation.

P-glycoprotein (P-gp) Modulation

N,N-bis(cyclohexanol)amine aryl esters have been identified as potent inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells.[11][12][13][14] By inhibiting P-gp, these compounds can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.

Quantitative Data: P-gp Inhibition

| Compound Class | Potency | Assay Type | Reference |

| N,N-bis(cyclohexanol)amine aryl esters | Submicromolar to nanomolar [I]₀.₅ values | Pirarubicin uptake | [11] |

| Isomeric N,N-bis(cyclohexanol)amine aryl esters | Low nanomolar | Pirarubicin uptake | [12] |

Experimental Protocol: Pirarubicin Uptake Assay[16][17]

This assay measures the ability of test compounds to inhibit the P-gp-mediated efflux of the fluorescent anthracycline antibiotic, pirarubicin, in MDR cancer cells.

Materials:

-

Doxorubicin-resistant K562 cells (K562/DOX) overexpressing P-gp

-

Pirarubicin

-

Test compounds

-

Standard P-gp inhibitor (e.g., Verapamil)

-

Culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture K562/DOX cells in appropriate medium supplemented with FBS.

-

Cell Preparation: Harvest the cells and resuspend them in fresh, serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Compound Incubation: Add various concentrations of the test compounds or the standard inhibitor to the cell suspensions. Include a control group with no inhibitor.

-

Pirarubicin Loading: Add pirarubicin to all cell suspensions to a final concentration of 1 µM.

-

Incubation: Incubate the cells at 37°C for a specified time (e.g., 90 minutes) to allow for pirarubicin uptake and efflux.

-

Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular pirarubicin.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of pirarubicin using a flow cytometer.

-

Data Analysis:

-

Determine the mean fluorescence intensity (MFI) for each sample.

-

Calculate the increase in pirarubicin accumulation in the presence of the test compounds compared to the control.

-

Plot the increase in MFI against the logarithm of the inhibitor concentration to determine the [I]₀.₅ value (the concentration of inhibitor that restores 50% of the maximum pirarubicin accumulation).

-

Alpha-Adrenergic Receptor Activity

Arylethanolamine derivatives, including those with a cyclohexyl group, have been shown to act as alpha-adrenergic receptor agonists.[15]

Experimental Protocol: Radioligand Binding Assay for Alpha-Adrenergic Receptors[1][21][22][23][24]

This protocol describes a method to determine the affinity of test compounds for alpha-adrenergic receptors using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the alpha-adrenergic receptor subtype of interest

-

Radioligand (e.g., [³H]prazosin for α₁)

-

Test compounds

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor.

-

Assay Setup: In a 96-well plate or individual tubes, set up the following for each test compound concentration:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled antagonist.

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway: Alpha-1 Adrenergic Receptor Signaling

Alpha-1 Adrenergic Receptor Signaling Cascade.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. thesgc.org [thesgc.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Cyclohexylethanolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N-Cyclohexylethanolamine. In the absence of specific, publicly available experimental data for this compound, this guide synthesizes information from structurally analogous molecules and established principles of thermal analysis to present a predictive assessment. It includes detailed, generalized experimental protocols for key analytical techniques, hypothetical quantitative data, and a proposed thermal decomposition pathway. This document is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and development of materials containing N-Cyclohexylethanolamine, enabling informed decisions regarding its thermal processing and stability.

Introduction

N-Cyclohexylethanolamine is a secondary amino alcohol with applications in various industrial and pharmaceutical contexts, including as a corrosion inhibitor, a chemical intermediate, and a component in coating formulations. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, predicting shelf-life, and controlling manufacturing processes where elevated temperatures are employed.

Thermal decomposition involves the breaking of chemical bonds due to heat, leading to the formation of smaller, often volatile, molecules. For N-Cyclohexylethanolamine, this process is expected to involve fragmentation of the cyclohexyl ring, cleavage of the carbon-nitrogen and carbon-oxygen bonds, and subsequent reactions of the resulting radical or molecular species. This guide outlines the methodologies to investigate these processes and presents a plausible decomposition scenario.

Thermal Analysis Data (Hypothetical)

Due to the lack of specific experimental data for N-Cyclohexylethanolamine in peer-reviewed literature, the following tables present hypothetical, yet representative, quantitative data derived from the analysis of structurally similar compounds, such as other N-substituted ethanolamines and cyclohexylamine derivatives. These tables are intended for illustrative purposes to guide researchers in their potential findings.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for N-Cyclohexylethanolamine

| Parameter | Value (Nitrogen Atmosphere) | Value (Oxygen Atmosphere) |

| Onset of Decomposition (Tonset) | ~ 230 - 250 °C | ~ 210 - 230 °C |

| Temperature of Max. Decomposition Rate (Tmax) | ~ 260 - 280 °C | ~ 240 - 260 °C (First Stage) |

| ~ 350 - 400 °C (Second Stage) | ||

| Mass Loss at 300 °C | ~ 40 - 60% | ~ 60 - 80% |

| Final Residue at 600 °C | < 5% | < 1% |

Note: Decomposition in an oxygen atmosphere is expected to be more complex and occur at lower temperatures due to oxidative degradation.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for N-Cyclohexylethanolamine

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) |

| Glass Transition (Tg) | -50 to -30 | N/A |

| Decomposition (Endotherm) | ~ 230 - 290 | Endothermic |

Note: The decomposition of N-Cyclohexylethanolamine is anticipated to be an endothermic process, requiring energy to break the chemical bonds.

Experimental Protocols

The following sections detail the standard experimental methodologies for the thermal analysis of N-Cyclohexylethanolamine.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of N-Cyclohexylethanolamine by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

An aluminum or platinum crucible is tared on the microbalance of the TGA instrument.

-

A 5-10 mg sample of N-Cyclohexylethanolamine is accurately weighed into the crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.

-

The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

-

The experiment can be repeated in an oxidative atmosphere (e.g., air or oxygen) to assess the impact of oxidation on thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of N-Cyclohexylethanolamine as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

A 5-10 mg sample of N-Cyclohexylethanolamine is hermetically sealed in an aluminum pan.

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The DSC cell is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).

-

The sample is subjected to a controlled temperature program, typically a heating ramp of 10 °C/min from ambient temperature to a temperature beyond its decomposition point (e.g., 350 °C).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify thermal events such as glass transitions, melting, and decomposition, and to quantify the associated enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products of N-Cyclohexylethanolamine.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

A small amount of N-Cyclohexylethanolamine (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

-

The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C or a series of increasing temperatures) in an inert atmosphere (e.g., helium).

-

The resulting decomposition products (pyrolysate) are swept directly into the GC injection port.

-

The pyrolysate is separated based on volatility and interaction with the GC column's stationary phase.

-

The separated components are introduced into the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component is recorded, allowing for identification by comparison with spectral libraries (e.g., NIST) and fragmentation patterns.

Proposed Thermal Decomposition Pathway

Based on the structure of N-Cyclohexylethanolamine and established principles of organic chemical reactions at elevated temperatures, a plausible thermal decomposition pathway is proposed. The initiation of decomposition is likely to involve the homolytic cleavage of the weakest bonds in the molecule. The C-N bond and the C-C bond of the ethanolamine side chain are potential initial cleavage sites.

The following diagram illustrates a simplified, proposed decomposition pathway. The actual decomposition is likely to be more complex, involving a multitude of radical and rearrangement reactions.

Pathway Description:

-

Pathway 1 (C-N Bond Cleavage): This pathway involves the homolytic cleavage of the bond between the cyclohexyl ring and the nitrogen atom, yielding a cyclohexyl radical and an ethanolamine radical. The cyclohexyl radical can subsequently lose a hydrogen atom to form cyclohexene. The ethanolamine radical can undergo further fragmentation to produce species like acetaldehyde and ammonia.

-

Pathway 2 (C-C Bond Cleavage): An alternative initial step is the cleavage of the C-C bond in the ethanolamine moiety, resulting in a cyclohexylaminomethyl radical and a hydroxymethyl radical. The cyclohexylaminomethyl radical can rearrange to form cyclohexylimine, while the hydroxymethyl radical can be oxidized to formaldehyde.

-

Further Decomposition: Under oxidative conditions, the nitrogen-containing fragments can be further oxidized to various nitrogen oxides (NOx). The smaller organic fragments, such as acetaldehyde and formaldehyde, will likely decompose further to carbon monoxide (CO) and carbon dioxide (CO2).

Conclusion

N-Cyclohexylethanolamine quantum chemical studies

This technical guide, therefore, serves as a representative framework, outlining the standard methodologies and the nature of the expected results from a quantum chemical investigation of N-Cyclohexylethanolamine. The experimental protocols and data tables are constructed based on established practices in computational chemistry and findings from studies on analogous molecular systems.[1][4]

Introduction to N-Cyclohexylethanolamine

N-Cyclohexylethanolamine (CAS No. 2842-38-8) is an organic compound with the molecular formula C8H17NO.[5] It features a secondary amine, a cyclohexyl group, and a primary alcohol functional group. Its structure suggests the potential for hydrogen bonding, both as a donor (from the hydroxyl and amine groups) and an acceptor (at the oxygen and nitrogen atoms), which is critical to its physical and chemical behavior.[5]

Quantum chemical studies are indispensable for elucidating the electronic structure, molecular geometry, vibrational frequencies, and reactivity of such molecules at an atomic level.[6] Methods like Density Functional Theory (DFT) provide profound insights into molecular properties, guiding research in areas like drug design, materials science, and reaction mechanism analysis.[7] A computational analysis of N-Cyclohexylethanolamine would enable the prediction of its molecular electrostatic potential, frontier molecular orbitals, and thermodynamic stability, providing a theoretical foundation for its practical applications.

Key Physicochemical Properties:

-

Molecular Formula: C8H17NO[5]

-

Molecular Weight: 143.229 g/mol [5]

-

Melting Point: 36°C[5]

-

Boiling Point: 115-118°C at 10 mmHg[5]

-

Hydrogen Bond Donor Count: 2[5]

-

Hydrogen Bond Acceptor Count: 2[5]

-

Rotatable Bond Count: 3[5]

Computational Methodology: A Standard Protocol

This section details a typical experimental protocol for performing quantum chemical calculations on N-Cyclohexylethanolamine, based on common practices for similar organic molecules.[1]

2.1 Software and Hardware The calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or a later version. High-performance computing clusters are typically employed to handle the computational demands of DFT calculations, especially with larger basis sets.

2.2 Theoretical Model Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost in studying organic molecules.[7] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and would be appropriate for this system. To ensure accurate results, a Pople-style basis set such as 6-311++G(d,p) would be selected. This basis set is extensive, including diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron density distribution.

2.3 Calculation Workflow

-

Geometry Optimization: The initial molecular structure of N-Cyclohexylethanolamine would be built and optimized without constraints. This process finds the lowest energy conformation (a local minimum on the potential energy surface).

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also yield thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. The results can also be used to simulate the infrared (IR) and Raman spectra of the molecule.[8][9][10]

-

Electronic Property Analysis:

-

Mulliken Population Analysis: This is performed on the optimized geometry to calculate the partial atomic charges on each atom, offering insights into the charge distribution.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[1]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to visualize the electron density around the molecule. This map identifies electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack), which is critical for predicting intermolecular interactions.[1][11]

-

Predicted Molecular Properties and Data

The following tables summarize the type of quantitative data that a DFT study on N-Cyclohexylethanolamine would produce. The values presented are illustrative and based on general knowledge of similar chemical structures.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-O | ~1.43 Å |

| O-H | ~0.96 Å | |

| N-H | ~1.01 Å | |

| C-N (amine) | ~1.47 Å | |

| C-C (ethyl) | ~1.53 Å | |

| C-C (cyclohexyl avg.) | ~1.54 Å | |

| Bond Angles | C-O-H | ~109.5° |

| C-N-H | ~111.0° | |

| C-C-N | ~112.0° |

| | C-N-C | ~114.0° |

Table 2: Predicted Mulliken Atomic Charges (Illustrative)

| Atom | Predicted Charge (e) |

|---|---|

| O | -0.75 |

| H (hydroxyl) | +0.45 |

| N | -0.90 |

| H (amine) | +0.42 |

| C (adjacent to O) | +0.25 |

| C (adjacent to N, ethyl) | +0.05 |

| C (adjacent to N, hexyl)| +0.10 |

Table 3: Predicted Thermodynamic Properties at 298.15 K (Illustrative)

| Property | Predicted Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | ~150 kcal/mol |

| Thermal Enthalpy (H) | ~160 kcal/mol |

| Gibbs Free Energy (G) | ~120 kcal/mol |

| Dipole Moment | ~2.5 Debye |

Table 4: Predicted Frontier Molecular Orbital (FMO) Properties (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | +0.5 |

| HOMO-LUMO Energy Gap (ΔE) | 7.3 |

Visualization of Molecular Structure and Interactions

Visual models are crucial for interpreting computational results. The following diagrams, rendered using DOT language, illustrate the molecule's structure and potential interactions.

Conclusion and Future Directions

While direct quantum chemical studies on N-Cyclohexylethanolamine are not prevalent in existing literature, a theoretical investigation using standard DFT methods would provide significant insights into its molecular structure, stability, and reactivity. The illustrative data presented herein serves as a template for what researchers and drug development professionals can expect from such an analysis. The predicted atomic charges, MEP, and FMO data would be invaluable for understanding its interaction with biological targets or other chemical species. Future research should focus on performing these calculations and validating them against experimental spectroscopic data (e.g., FTIR, Raman, NMR) to create a robust model of N-Cyclohexylethanolamine's behavior at the molecular level.[8][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Cyclohexylethanolamine|lookchem [lookchem.com]

- 6. Quantum Mechanical Studies of DNA and LNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. N-CYCLOHEXYLETHANOLAMINE(2842-38-8) 1H NMR [m.chemicalbook.com]

A Historical and Technical Guide to N-Cyclohexylethanolamine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical overview of N-Cyclohexylethanolamine, detailing its synthesis, early applications, and physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a concise consolidation of key historical data and experimental methodologies.

Introduction

N-Cyclohexylethanolamine, a secondary amino alcohol, belongs to the broader class of ethanolamines, which have found extensive applications across various industries, from chemical synthesis to pharmaceuticals. The historical research into this compound and its analogues reveals a foundational understanding of the reaction between primary amines and ethylene oxide, a cornerstone of industrial organic synthesis. This guide will delve into the early synthesis of N-Cyclohexylethanolamine, its known applications, and present the available quantitative data in a structured format.

Historical Synthesis

The synthesis of N-substituted ethanolamines, including N-Cyclohexylethanolamine, is rooted in the pioneering work of Ludwig Knorr in the late 19th century on the reactions of amines with ethylene oxide. However, a more direct historical account for the synthesis of N-Cyclohexylethanolamine can be traced to the work of Bain and Pollard in 1939. Their research on the reactions of ethylene oxide with various amines provided a clear pathway to the formation of this compound.

The primary method for the synthesis of N-Cyclohexylethanolamine involves the direct reaction of cyclohexylamine with ethylene oxide. This reaction proceeds via a nucleophilic attack of the amine on the strained epoxide ring of ethylene oxide, leading to the formation of the ethanolamine.

Experimental Protocols

Based on the historical literature, the following is a generalized experimental protocol for the synthesis of N-Cyclohexylethanolamine, derived from the established reaction of primary amines with ethylene oxide.

Reaction of Cyclohexylamine with Ethylene Oxide:

-

Reactants: Cyclohexylamine and Ethylene Oxide.

-

Solvent: Typically, the reaction is carried out in a protic solvent such as water or ethanol to facilitate the ring-opening of the epoxide.

-

Procedure:

-

Cyclohexylamine is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and a cooling system.

-

Ethylene oxide, either in gaseous form or as a cooled liquid, is slowly added to the cyclohexylamine solution. The reaction is exothermic, and the temperature should be carefully controlled.

-

The molar ratio of cyclohexylamine to ethylene oxide can be adjusted to favor the formation of the mono-substituted product (N-Cyclohexylethanolamine) over the di-substituted product (N-Cyclohexyldiethanolamine). An excess of the amine is generally used to increase the yield of the mono-adduct.

-

After the addition of ethylene oxide is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

-

The product is then isolated by distillation under reduced pressure.

-

Quantitative Data